N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan-2-carbonyl moiety linked to a tetrahydroisoquinoline structure. Its molecular formula is C15H15N2O3 with a molecular weight of approximately 271.29 g/mol. The synthesis typically involves multiple steps:
- Formation of the Furan-2-carbonyl Intermediate : This is achieved through the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) to produce furan-2-carbonyl chloride.
- Coupling with Tetrahydroisoquinoline : The intermediate is then reacted with tetrahydroisoquinoline in the presence of a base like triethylamine.
- Final Acetylation : The resultant compound undergoes acetylation to yield this compound.
Enzyme Inhibition and Receptor Binding
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. This compound may act as an enzyme inhibitor or receptor ligand due to its structural similarity to bioactive molecules.
Table 1: Potential Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways |
Receptor Binding | Potential to bind to receptors influencing various physiological processes |
Antimicrobial Activity | Structural analogs have shown antimicrobial properties in related studies |
Antitumor Activity | Similar isoquinoline derivatives have demonstrated antitumor effects |
Case Studies and Research Findings
- Anticancer Potential : A study explored the cytotoxic effects of related compounds on cancer cell lines, revealing IC50 values indicating significant growth inhibition. For example, compounds structurally related to tetrahydroisoquinolines showed promising results against various cancer types .
- Antimicrobial Properties : Investigations into similar furan derivatives have shown potential antimicrobial activity against bacterial strains, with some derivatives exhibiting zones of inhibition ranging from 9 to 20 mm .
- Mechanistic Studies : Interaction studies using surface plasmon resonance and fluorescence quenching have provided insights into the binding affinities of these compounds to target proteins, suggesting their potential as therapeutic agents .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOUJMSFWPSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.